molecular formula C34H38N4O8S B2362544 N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-74-7

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2362544
CAS No.: 688061-74-7
M. Wt: 662.76
InChI Key: ZUXVZSMELCJLCI-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₃H₃₈N₄O₈S (inferred from structural analogs in and )
Key Features:

  • A complex quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core.
  • Substituents include a 3,4-dimethoxyphenethyl group linked via a hexanamide chain and a thioether bridge to a 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety.
  • The compound integrates multiple pharmacophoric elements: methoxy groups (enhancing lipophilicity and membrane permeability), an amide bond (hydrogen-bonding capacity), and a sulfur-containing linker (modulating redox properties) .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O8S/c1-42-24-11-9-23(10-12-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)16-6-4-5-7-31(39)35-15-14-22-8-13-27(43-2)28(17-22)44-3/h8-13,17-19H,4-7,14-16,20-21H2,1-3H3,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVZSMELCJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The compound's molecular formula is C25H30N4O5SC_{25}H_{30}N_{4}O_{5}S, with a molecular weight of approximately 478.57 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Property Details
Molecular Formula C25H30N4O5S
Molecular Weight 478.57 g/mol
IUPAC Name This compound

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain quinazoline derivatives demonstrate potent activity against various cancer cell lines including leukemia and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Research has shown that similar compounds possess moderate activity against a range of bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant microorganisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.
  • Antimicrobial Action : It disrupts microbial cell membranes or inhibits essential microbial enzymes.

Case Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute assessed the efficacy of similar compounds against 60 different cancer cell lines using the sulforhodamine B assay. Results demonstrated that certain derivatives showed high levels of cytotoxicity against breast cancer cells (MDA-MB-468), suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds found moderate effectiveness against Gram-positive and Gram-negative bacteria. This study highlighted the potential for these compounds in developing new antimicrobial therapies, especially given the rise of antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Findings from Comparative Analysis

Substituent-Driven Physicochemical Variations

  • Methoxy Groups : The target compound and analog 4l () share 4-methoxyphenyl substituents, which enhance lipophilicity (LogP ~4.7–5.2) compared to pyridinyl (LogP ~3.8 in 4c ) or nitrobenzyl groups (LogP ~4.7 in ) .
  • Thioether Linkers : The thioethyl bridge in the target compound may improve metabolic stability over ester-containing analogs like 4c , which show IR-detectable ester C=O stretching (1734 cm⁻¹) indicative of higher hydrolytic susceptibility .

Bioactivity Predictions

  • Docking Affinity : Thiadiazole-thioether motifs (e.g., in and ) cluster into chemotypes with conserved binding to kinase or protease targets, as shown in molecular networking studies .

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound can be dissected into three primary subunits:

  • Tetracyclicdioxolo[4,5-g]quinazolin-8(7H)-one core
  • 6-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio) substituent
  • N-(3,4-Dimethoxyphenethyl)hexanamide side chain

A retrosynthetic approach suggests modular assembly via:

  • Step 1 : Synthesis of the quinazolinone core withdioxolo and thioether functionalities.
  • Step 2 : Functionalization of the core with the hexanamide side chain.
  • Step 3 : Coupling of the thioethylacetamide moiety.

Synthesis of theDioxolo[4,5-g]quinazolin-8(7H)-one Core

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives. Source demonstrates that microwave-assisted reactions between 2-amino-N-(3,4-dimethoxyphenethyl)benzamide (1c ) and formamidine acetate yield 3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (2c ) in 95% yield under optimized conditions (6 min, 280 W microwave irradiation). For thedioxolo variant, 2-amino-4,5-methylenedioxybenzoic acid serves as the starting material.

Key Reaction:

$$
\text{2-Amino-4,5-methylenedioxybenzoic acid} + \text{3,4-Dimethoxyphenethylamine} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Dioxolo[4,5-g]quinazolin-8-one}
$$
Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) facilitates cyclodehydration, as reported in source, yielding tetracyclic quinazolinones in >85% purity.

Synthesis of the Hexanamide Side Chain

Preparation of 6-Aminohexanamide

Source details the synthesis of hexanamide derivatives via catalytic hydration of nitriles. Using Cu/O₂ in acetonitrile/chlorobenzene at 100°C, n-hexanenitrile is converted to hexanamide in 78% yield. For N-substitution, 3,4-dimethoxyphenethylamine is coupled to 6-bromohexanoyl chloride using EDCI·HCl/DMAP in dichloromethane (source), achieving 76% yield.

Optimization:
  • Solvent : Dichloromethane enhances coupling efficiency compared to THF.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Final Assembly: Coupling of Subunits

Amide Bond Formation

The quinazolinone-thioether intermediate is functionalized with the hexanamide side chain via SN2 alkylation. Source reports that treating 7-chloro-dioxolo[4,5-g]quinazolin-8-one with 6-amino-N-(3,4-dimethoxyphenethyl)hexanamide in DMF at 80°C for 24 hours affords the target compound in 65% yield.

Critical Parameters:
  • Temperature : Elevated temperatures (80–100°C) prevent side reactions.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting material.

Comparative Analysis of Synthetic Routes

Step Method Description Yield (%) Key Reagents Reference
Quinazolinone core Microwave-assisted cyclocondensation 95 POCl₃, DMF
Thioether introduction Nucleophilic displacement with thiol 75 K₂CO₃, DMF
Hexanamide synthesis EDCI·HCl-mediated coupling 76 EDCI·HCl, DMAP
Final alkylation SN2 reaction with hexanamide derivative 65 DMF, 80°C

Challenges and Optimization Strategies

  • Stereochemical Control : The thioether linkage may induce axial chirality, necessitating chiral HPLC for enantiomeric resolution.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are critical for dissolving intermediates during coupling steps.
  • Byproduct Formation : Over-alkylation at the quinazolinone N-3 position is mitigated by stoichiometric control.

Q & A

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For this compound, the high logP (~5.2) suggests poor aqueous solubility, necessitating PEGylation or prodrug strategies .
  • QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity to prioritize synthetic targets .

What are the critical stability considerations for this compound during storage and in vitro experiments?

Q. Basic Research Focus

  • Light sensitivity : The dioxoloquinazoline moiety may degrade under UV light; store in amber vials at -20°C .
  • Hydrolytic stability : Avoid aqueous buffers at pH > 8.0 to prevent cleavage of the thioether bond .

Q. Advanced Research Focus

  • Forced degradation studies : Use LC-MS to identify degradation products (e.g., oxidized sulfoxide derivatives) .
  • Lyophilization : Stabilize the compound for long-term storage by formulating with trehalose or mannitol .

How can researchers investigate the compound’s reactivity in novel chemical transformations?

Q. Advanced Research Focus

  • Click chemistry : Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) by introducing terminal alkynes to the hexanamide chain .
  • Photoredox catalysis : Test C–H functionalization reactions to diversify the quinazoline core under visible light .

What interdisciplinary approaches are recommended to accelerate research on this compound?

Q. Advanced Research Focus

  • AI-driven reaction optimization : Platforms like COMSOL Multiphysics simulate reaction parameters (e.g., heat transfer, solvent effects) to predict optimal conditions .
  • High-throughput screening (HTS) : Robotics-assisted synthesis and screening enable rapid exploration of derivative libraries .

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